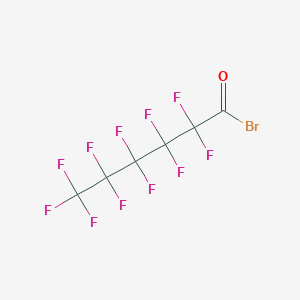

Perfluorohexanoyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perfluorohexanoyl bromide is a type of perfluorocarbon (PFC), which are unique due to their high oxygen dissolving capacity, hydrophobic and lipophobic character, and extreme inertness . It has a linear formula of CF3(CF2)5Br .

Molecular Structure Analysis

The molecular structure of this compound is based on a carbon-halogen bond. The halogens have electronegativities significantly greater than carbon .

Chemical Reactions Analysis

This compound, as an alkyl halide, has a polarized functional group where the carbon is electrophilic and the halogen is nucleophilic . It can undergo both substitution and elimination reactions .

Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.3 (lit.) and a boiling point of 97 °C (lit.). It has a density of 1.871 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fluorous Solvent Applications

Fluorous Triphasic U-Tube Method : A novel method utilizes a perfluorohexane layer to regulate the rate of reagent transport in the bromination and chlorination of alcohols. This approach effectively separates reagents and reactants, demonstrating the unique properties of fluorous solvents in facilitating chemical reactions and product recovery (Nakamura et al., 2003).

Medical and Biomedical Research

Oxygen Carriers and Contrast Agents : Perfluorinated compounds like perfluorooctyl bromide have been explored for their ability to carry oxygen in clinical settings, potentially serving as blood substitutes. Their unique interactions with biological membranes and potential for enhancing NMR relaxation in medical imaging underscore their versatility in biomedical applications (Ellena et al., 2002).

Environmental and Ecological Impact

Distribution in the Environment : Studies have investigated the distribution of perfluoroalkyl compounds (PFCs) in various environmental matrices, including surface water and soil, highlighting the pervasive nature of these chemicals due to their stability and persistence. Such research is crucial for understanding the environmental footprint of perfluorinated chemicals and their potential impact on ecosystems (Ahrens et al., 2009).

Industrial and Chemical Processing

Wastewater Treatment : The presence of fluorochemicals in municipal wastewater treatment facilities has been documented, indicating the challenges associated with removing these compounds from wastewater. Research in this area aims to identify effective treatment strategies to mitigate the release of PFCs into the environment, thereby reducing their ecological and health impacts (Schultz et al., 2006).

Safety and Hazards

Perfluorohexanoyl bromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrF11O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACILOBIGHMHPBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF11O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022728 |

Source

|

| Record name | Undecafluorohexanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1404193-66-3 |

Source

|

| Record name | Undecafluorohexanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)